1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17;/h7,10H,3-6,8H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEGFMSNWGNLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride (CAS Number: 1431962-86-5) is a compound characterized by a piperidine core linked to a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The chemical formula for this compound is C12H20ClN3O2, with a molecular weight of approximately 273.76 g/mol. The structure features a piperidine ring substituted with a carboxylic acid and a pyrazole group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN3O2 |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 1431962-86-5 |
| Appearance | White powder |
| Solubility | Soluble in water |
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
Case Study: Anticancer Efficacy
A study investigating the anticancer properties of pyrazole derivatives reported that certain compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency against specific cancer types .
2. Antibacterial and Antiviral Properties
Pyrazole derivatives have also been noted for their antibacterial and antiviral activities. The structural features that contribute to these effects include the ability to interfere with bacterial cell wall synthesis and viral replication processes .
Case Study: Antibacterial Activity
In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive bacteria at concentrations as low as 31.25 µg/mL .
3. Anti-inflammatory Effects
Research has indicated that pyrazole-containing compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Kinases: Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
- Interference with DNA Replication: Some studies suggest that these compounds may interact with DNA or RNA synthesis mechanisms, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₁H₁₈ClN₃O₂
- Molecular Weight : 259.74 g/mol
- CAS: 1431965-76-2 This analog replaces the 1,5-dimethylpyrazole group with a 1-methylpyrazole. Its molecular weight is slightly higher (259.74 vs. 257.65 g/mol) due to differences in substituent mass distribution .
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.3 g/mol
- CAS: Not provided Unlike the target compound, this derivative lacks the hydrochloride salt and positions methyl groups at the 3,5-positions of the pyrazole ring. The free carboxylic acid form (vs. hydrochloride) reduces polarity, impacting solubility. The molecular weight is lower (237.3 vs. 257.65 g/mol) due to the absence of a chloride ion .
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 242.70 g/mol
- CAS: Not provided Replacing the pyrazole with a pyridine ring eliminates one nitrogen atom in the heterocycle, altering electronic properties. The reduced nitrogen content may decrease hydrogen-bonding capacity, affecting target binding in biological systems .
Preparation Methods
Synthesis of β-Keto Ester Intermediate
- Starting from N-Boc-protected piperidine-4-carboxylic acid, the compound is reacted with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
- This reaction forms an activated intermediate which, upon methanolysis, yields the β-keto ester derivative.
- This step is crucial for introducing the keto functionality required for subsequent pyrazole ring formation.
Formation of β-Enamino Diketones
Pyrazole Ring Construction via Cyclocondensation
- The β-enamino diketones are reacted with hydrazine or substituted hydrazines.
- This cyclocondensation forms the pyrazole ring, with regioselectivity influenced by solvent choice and reaction conditions.
- For example, reactions in ethanol provide high regioselectivity and good yields of the desired 1,5-dimethylpyrazole derivatives.
- The regioisomeric ratios and yields vary with solvent polarity and protic/aprotic nature, as summarized below:
| Solvent | Yield of Major Pyrazole Isomer (%) | Yield of Minor Isomer (%) | Regioselectivity (%) |
|---|---|---|---|
| Ethanol | 78 | Trace | 99.5 |
| Acetonitrile | 75 | 3 | High |
| Carbon Tet. | 54 | 9 | Lower |
- This step is the key to installing the 1,5-dimethylpyrazole moiety onto the piperidine scaffold.
Deprotection and Hydrochloride Salt Formation
- After pyrazole ring formation, the N-Boc protecting group on the piperidine nitrogen is removed under acidic conditions.
- The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.
- This salt formation step improves compound stability and solubility, making it suitable for pharmaceutical research applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. β-Keto ester synthesis | Piperidine acid + Meldrum’s acid + EDC·HCl + DMAP, then methanolysis | Introduce keto ester functional group |
| 2. β-Enamino diketone formation | Treatment with N,N-dimethylformamide dimethyl acetal | Generate reactive intermediate for pyrazole synthesis |
| 3. Pyrazole ring formation | Reaction with hydrazine derivatives in ethanol or acetonitrile | Cyclocondensation to form 1,5-dimethylpyrazole ring |
| 4. Deprotection and salt formation | Acidic treatment (e.g., HCl) | Remove protecting group and form hydrochloride salt |
Research Findings and Optimization Insights
- The regioselectivity of pyrazole formation is highly solvent-dependent, with polar protic solvents like ethanol favoring the desired isomer.
- The use of N-Boc protection on the piperidine nitrogen is essential to prevent side reactions during pyrazole ring formation.
- The coupling agents and mild methanolysis conditions ensure high purity and yield of the β-keto ester intermediate.
- The hydrochloride salt form is preferred for enhanced solubility and stability, facilitating downstream pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, condensation, and salt formation. For example, analogous piperidine derivatives are synthesized using nucleophilic substitution (e.g., reaction of pyrazole intermediates with piperidine precursors under alkaline conditions) followed by HCl treatment to form the hydrochloride salt . Key intermediates should be characterized via H NMR (e.g., confirming methyl group integration in pyrazole rings) and IR spectroscopy (e.g., verifying carboxylic acid or amide carbonyl stretches). Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in a desiccator at room temperature, protected from light and moisture, as hydrochloride salts are hygroscopic. For short-term use, dissolve in anhydrous DMSO or ethanol to avoid hydrolysis. Safety protocols from analogous compounds recommend using PPE (gloves, lab coat) and working in a fume hood due to potential respiratory or skin irritation risks .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition. C NMR can resolve piperidine and pyrazole ring carbons, while X-ray crystallography (if crystalline) provides definitive structural confirmation. Purity ≥95% should be validated via reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and energetics for key steps like pyrazole-alkylation or piperidine ring closure. Coupling computational path searches (e.g., using ICReDD’s reaction design platform) with high-throughput experimentation reduces trial-and-error approaches. For example, solvent effects on reaction yield can be modeled using COSMO-RS theory to prioritize solvents like DMF or THF .
Q. What strategies address contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?
- Methodological Answer : Cross-validate with complementary techniques:
- Scenario 1 : Unresolved H NMR signals may arise from rotamers in the piperidine ring. Use variable-temperature NMR to coalesce peaks or switch to deuterated DMSO for better resolution.
- Scenario 2 : IR carbonyl stretches conflicting with expected carboxylic acid bands may indicate partial esterification. Perform LC-MS to detect ester byproducts and adjust hydrolysis conditions (e.g., extended HCl treatment) .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?
- Methodological Answer : The hydrochloride salt enhances water solubility via ionic interactions, critical for in vitro assays. Measure logD at pH 7.4 (using shake-flask methods) to predict membrane permeability. Compare with freebase solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess oral bioavailability. For example, analogous piperidine salts show logD reductions of 1.5–2.0 units compared to free bases .
Q. What experimental designs are effective for studying the compound’s reactivity in heterocyclic substitution reactions?
- Methodological Answer : Use a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For Suzuki-Miyaura couplings (e.g., modifying the pyrazole ring), test Pd catalysts (e.g., Pd(OAc) with XPhos ligand) in degassed tert-butanol at 80–100°C. Monitor reaction progress via TLC and optimize using response surface methodology (RSM) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar piperidine-pyrazole hybrids?
- Methodological Answer : Variability often stems from impurities in starting materials (e.g., residual water in pyrazole intermediates). Implement rigorous drying protocols (e.g., azeotropic distillation with toluene) and track reaction progress via in situ FTIR for carbonyl intermediates. Reproducibility can be improved using automated liquid handlers for precise reagent dosing .
Q. Why do computational predictions of pKa or logP sometimes conflict with experimental values?
- Methodological Answer : Computational tools (e.g., MarvinSketch) may underestimate solvation effects or ion-pairing in hydrochloride salts. Validate predictions using potentiometric titration for pKa and experimental logP via shake-flask (octanol/water partition). For example, the experimental logP of analogous compounds deviates by up to 0.5 units from DFT predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
